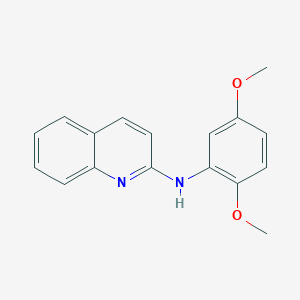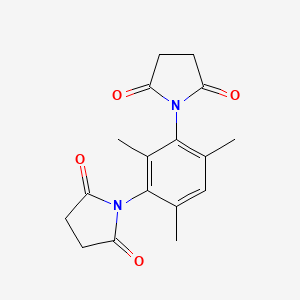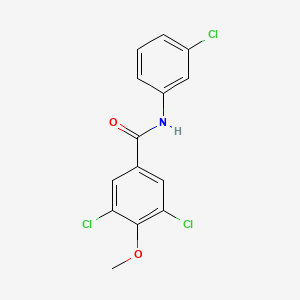
4-benzyl-1-(2-furoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-furoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research.
作用機序
The mechanism of action of 4-benzyl-1-(2-furoyl)piperidine is not fully understood. However, it is believed to exert its effects through several pathways. In cancer research, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-β peptides by binding to them and preventing their aggregation. In Parkinson's disease research, it has been found to protect dopaminergic neurons from oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer research, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, it has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. In Parkinson's disease research, it has been found to increase the levels of dopamine and its metabolites in the brain.
実験室実験の利点と制限
One of the advantages of using 4-benzyl-1-(2-furoyl)piperidine in lab experiments is its potential to exhibit significant activity against various diseases. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-benzyl-1-(2-furoyl)piperidine. One direction is to investigate its potential application in other diseases, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need to develop more efficient synthesis methods for this compound to improve its yield and reduce costs.
合成法
The synthesis of 4-benzyl-1-(2-furoyl)piperidine involves several steps. The first step is the condensation of 2-furoic acid with benzylamine to produce 2-benzyl-2,3-dihydrofuran-2,3-dione. The second step involves the reduction of the dihydrofuran ring using sodium borohydride to produce this compound. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
4-benzyl-1-(2-furoyl)piperidine has been studied extensively for its potential application in scientific research. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, it has been found to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIFKDMOJRODLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)



![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)


![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)


![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)